molecular formula C8H20P2S2 B3367611 (Diethylphosphanyldisulfanyl)-diethylphosphane CAS No. 1833-92-7

(Diethylphosphanyldisulfanyl)-diethylphosphane

Cat. No.: B3367611
CAS No.: 1833-92-7
M. Wt: 242.3 g/mol
InChI Key: UKMTWIJJKHRZST-UHFFFAOYSA-N
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Description

(Diethylphosphanyldisulfanyl)-diethylphosphane is a chemical compound with the molecular formula C8H20P2S2 It is known for its unique structure, which includes two diethylphosphane groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Diethylphosphanyldisulfanyl)-diethylphosphane typically involves the reaction of diethylphosphane with sulfur. One common method is the reaction of diethylphosphane with elemental sulfur in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the disulfide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (Diethylphosphanyldisulfanyl)-diethylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can break the disulfide bond, yielding diethylphosphane and sulfur-containing byproducts.

    Substitution: The compound can participate in substitution reactions where one or both diethylphosphane groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Phosphine oxides and other oxidized derivatives.

    Reduction: Diethylphosphane and sulfur-containing byproducts.

    Substitution: Compounds with substituted phosphane groups.

Scientific Research Applications

(Diethylphosphanyldisulfanyl)-diethylphosphane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological systems involving sulfur and phosphorus.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Diethylphosphanyldisulfanyl)-diethylphosphane involves its ability to undergo redox reactions and form coordination complexes. The disulfide bond can be cleaved under reducing conditions, releasing diethylphosphane, which can then interact with various molecular targets. The compound’s reactivity with sulfur and phosphorus-containing molecules makes it a versatile reagent in chemical and biological systems.

Comparison with Similar Compounds

    Diethylphosphane: A simpler compound with only one phosphane group.

    Diphosphane: Contains two phosphane groups without the disulfide linkage.

    Disulfides: Compounds with similar disulfide bonds but different substituents.

Uniqueness: (Diethylphosphanyldisulfanyl)-diethylphosphane is unique due to its combination of diethylphosphane groups and a disulfide bond, providing distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

(diethylphosphanyldisulfanyl)-diethylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20P2S2/c1-5-9(6-2)11-12-10(7-3)8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMTWIJJKHRZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)SSP(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20P2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400509
Record name AC1N50JV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1833-92-7
Record name AC1N50JV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Diethylphosphanyldisulfanyl)-diethylphosphane
Reactant of Route 2
(Diethylphosphanyldisulfanyl)-diethylphosphane
Reactant of Route 3
(Diethylphosphanyldisulfanyl)-diethylphosphane
Reactant of Route 4
(Diethylphosphanyldisulfanyl)-diethylphosphane
Reactant of Route 5
(Diethylphosphanyldisulfanyl)-diethylphosphane
Reactant of Route 6
(Diethylphosphanyldisulfanyl)-diethylphosphane

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